N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine
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Overview
Description
N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine is a heterocyclic compound that features both furan and pyrimidine rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of amines or other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly for its antimicrobial activity.
Industry: Utilized in the production of advanced materials, including polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine: Another pyrimidine derivative with similar structural features but different substituents.
2,5-Furandicarboxylic Acid: A furan derivative used in polymer synthesis.
Uniqueness
N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine is unique due to the combination of furan and pyrimidine rings in its structure, which imparts distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c10-8-7(14(15)16)9(13-5-12-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXHMQNSKUWLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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